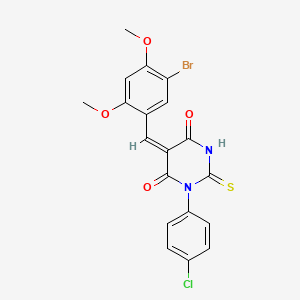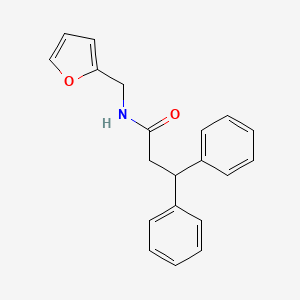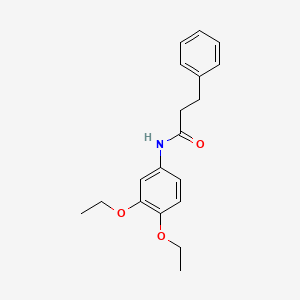![molecular formula C22H20N2O3 B4971029 N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4971029.png)
N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This compound is commonly referred to as PPB and has been found to have a variety of uses, including as a tool for studying protein-protein interactions, as well as a potential treatment for a range of diseases. In
科学研究应用
PPB has been used extensively in scientific research, particularly in the field of protein-protein interactions. PPB is a small molecule that can bind to the surface of proteins, which makes it an ideal tool for studying protein-protein interactions. PPB has been used to study the interactions between a variety of proteins, including transcription factors, kinases, and phosphatases.
作用机制
PPB binds to the surface of proteins through hydrophobic interactions and hydrogen bonding. This binding can cause changes in the conformation of the protein, which can affect its activity. PPB has been found to inhibit the activity of a variety of proteins, including transcription factors, kinases, and phosphatases.
Biochemical and Physiological Effects:
PPB has been found to have a range of biochemical and physiological effects. In vitro studies have shown that PPB can inhibit the activity of a variety of proteins, including transcription factors, kinases, and phosphatases. In vivo studies have shown that PPB can inhibit tumor growth and angiogenesis, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
PPB has several advantages as a tool for studying protein-protein interactions. It is a small molecule that can easily penetrate cell membranes, allowing it to interact with intracellular proteins. It is also relatively easy to synthesize and has a high purity, which makes it ideal for large-scale studies. However, PPB does have some limitations. Its binding affinity for proteins can vary depending on the protein, which can make it difficult to use in some experiments. Additionally, PPB can be toxic at high concentrations, which can limit its use in some assays.
未来方向
There are several potential future directions for research on PPB. One area of interest is the development of PPB as an anti-cancer agent. Studies have shown that PPB can inhibit tumor growth and angiogenesis, but more research is needed to determine its potential as a cancer treatment. Another area of interest is the use of PPB as a tool for studying protein-protein interactions in vivo. This would require the development of methods for delivering PPB to specific tissues or cells. Finally, there is potential for the development of PPB derivatives with improved binding affinity and selectivity for specific proteins.
合成方法
The synthesis of N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide involves the reaction of 4-aminobenzamide with 2-phenoxypropanoic acid chloride in the presence of a base. This reaction yields PPB as a white solid with a purity of greater than 95%. This synthesis method has been optimized for large-scale production and has been used in numerous studies.
属性
IUPAC Name |
N-[4-(2-phenoxypropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-16(27-20-10-6-3-7-11-20)21(25)23-18-12-14-19(15-13-18)24-22(26)17-8-4-2-5-9-17/h2-16H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPURLKOXNNUWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4970955.png)
![ethyl 1-(4-chlorophenyl)-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4970958.png)
![5-(1-isopropyl-4-piperidinyl)-3-(4-morpholinylcarbonyl)-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4970961.png)

![5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970970.png)
![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4970971.png)

![ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-2,6-dimethylnicotinate hydrochloride](/img/structure/B4970984.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B4970986.png)
![N-benzyl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970995.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970999.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4971008.png)

![3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4971022.png)